Abiesinol E; Listvenol

Description

The World of Flavonoids: A Brief Overview

Flavonoids are a diverse and widespread group of natural products characterized by a general structure of a 15-carbon skeleton, consisting of two phenyl rings and a heterocyclic ring. They are abundant in plants and are responsible for a wide array of functions, including pigmentation in flowers and protection against UV radiation and pathogens. Their diverse structures lead to a broad spectrum of biological activities, making them a cornerstone of natural product chemistry and pharmacology.

Abiesinol E: A Unique Spiro-biflavonoid

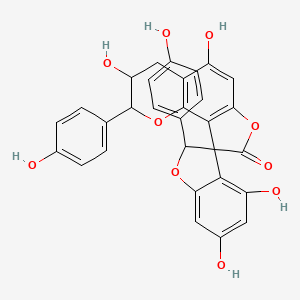

Abiesinol E, which is synonymous with Larixinol (B1179754) and Listvenol, is a member of the spiro-biflavonoid subclass. nih.govcymitquimica.com What makes this compound structurally unique is the presence of a spiro-carbon, which connects two flavonoid moieties, creating a complex, three-dimensional architecture. nih.gov Specifically, it is a spiro-biflavonoid that contains (2S)-naringenin or (2S)-eriodictyol units in its structure. researchgate.net This intricate structure presents a significant challenge for chemical synthesis, particularly in achieving the correct stereochemistry. researchgate.netoaepublish.com

Some research has also referred to Abiesinol E as a diterpenoid. medchemexpress.commedchemexpress.com While flavonoids and terpenoids are distinct classes of natural products, this dual classification in some databases may arise from its complex structure or its co-isolation with diterpenoids from plant sources. However, the core structure is overwhelmingly recognized as a spiro-biflavonoid. nih.govresearchgate.net

Historical Context and Evolution of Research on Abiesinol E

The compound now known as Abiesinol E was first described under different names, reflecting its isolation from various plant sources. One of the earliest discoveries was as "larixinol," isolated from the bark of Larix gmelinii. nih.gov Its structure and relative configuration were initially determined using X-ray crystallographic analysis. nih.govresearchgate.net

A significant milestone in the history of this compound was its isolation from the bark of the Sakhalin fir (Abies sachalinensis), which led to the name "Abiesinol E". nih.govresearchgate.net In 2009, Wada and colleagues not only isolated a series of eight abiesinols (A-H), including Abiesinol E, but also definitively established its absolute configuration as 2R,3R,2'R,3'R using advanced spectroscopic techniques like Mosher's method. nih.govresearchgate.net The name "Listvenol" is also used, with early reports of its isolation from the bark of Larix sibirica dating back to 1973. cdnsciencepub.comrsc.org

Early research focused on the isolation and structural elucidation of Abiesinol E. Modern research has expanded to include its potential biological activities, such as its reported antitumor-initiating effects. researchgate.netoaepublish.com

Current Research Landscape and Gaps Pertaining to Abiesinol E

Current research interest in Abiesinol E is largely driven by its unique chemical structure and its potential pharmacological properties. Studies have highlighted its antitumor-initiating effects, making it a subject of interest in oncology research. researchgate.netoaepublish.com The complex, highly substituted spirocyclic ring system of Abiesinol E makes it a challenging target for asymmetric synthesis, and thus an area of active investigation in organic chemistry. researchgate.netoaepublish.com

A notable gap in the research is a full understanding of the biosynthetic pathways that lead to the formation of such a complex spiro-biflavonoid in plants. While it is proposed that enzymes like laccase and peroxidase may be involved in the oxidative coupling of flavonoid precursors, more experimental data is needed to confirm this. researchgate.net Furthermore, while initial biological activities have been reported, a comprehensive investigation into its mechanism of action, potential therapeutic applications, and its broader biological role in the plants from which it is derived remains to be fully explored.

Structure

3D Structure

Properties

IUPAC Name |

3',4,5',6-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)spiro[2H-1-benzofuran-3,9'-3,4-dihydro-2H-furo[2,3-h]chromene]-8'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)26-21(36)11-18-19(34)12-23-25(27(18)40-26)30(29(37)39-23)24-20(35)9-17(33)10-22(24)38-28(30)14-3-7-16(32)8-4-14/h1-10,12,21,26,28,31-36H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNBGULZNCSNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4(C(OC5=CC(=CC(=C54)O)O)C6=CC=C(C=C6)O)C(=O)O3)O)C7=CC=C(C=C7)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemistry and Isolation of Abiesinol E; Listvenol

Natural Sources and Distribution of Abiesinol E; Listvenol

Abiesinol E, also identified as larixinol (B1179754), is a spiro-biflavonoid found in a variety of plant species, primarily within the Pinaceae and Asparagaceae families. mdpi.com It was first isolated from the bark of Larix gmelinii and its structure was later confirmed through analysis of the compound isolated from the bark of Abies sachalinensis. mdpi.comresearchgate.net

Key botanical sources of Abiesinol E include:

Abies sachalinensis (Sakhalin fir): The bark of this fir tree is a significant source from which Abiesinol E and a series of related compounds, abiesinols A-H, have been isolated. researchgate.netnih.gov The abiesinols found in this species contain (2S)-naringenin or (2S)-eriodictyol components. researchgate.net

Larix gmelinii (Gmelin larch): The bark of this larch species was one of the initial sources from which larixinol (Abiesinol E) was identified. mdpi.com

Larix decidua (European larch): The bark of this species has also been reported as a source of larixinol. mdpi.com

Pinus armandii (Armand pine): This pine species is another member of the Pinaceae family that contains Abiesinol E. medchemexpress.com

Scutellaria barbata (Barbed skullcap): This herb from the Lamiaceae family has also been identified as a source of larixinol. medchemexpress.com

The following table summarizes the primary botanical sources of this compound.

| Family | Genus | Species | Plant Part |

| Pinaceae | Abies | sachalinensis | Bark |

| Pinaceae | Larix | gmelinii | Bark |

| Pinaceae | Larix | decidua | Bark |

| Pinaceae | Pinus | armandii | Not specified |

| Lamiaceae | Scutellaria | barbata | Herb |

While specific quantitative data on the geographic variations in the abundance of Abiesinol E is not extensively detailed in the reviewed literature, general principles of phytochemistry suggest that such variations are likely to occur. The concentration of secondary metabolites in plants can be influenced by a range of environmental and genetic factors, including climate, soil conditions, and the specific geographic location of the plant population. researchgate.netresearchgate.net

The "abundant-centre" hypothesis suggests that species tend to have higher population abundances at the center of their geographic range where ecological conditions are most favorable, and lower abundances towards the edges. nih.gov This principle may also apply to the concentration of specific phytochemicals within a plant species, suggesting that Abiesinol E abundance could be higher in plants growing in the central parts of their native habitats. However, direct studies confirming this for Abiesinol E are needed.

Advanced Extraction Methodologies for this compound

The extraction of Abiesinol E from its natural plant sources involves separating it from the complex matrix of other cellular components. d-nb.info A variety of extraction techniques can be employed, ranging from conventional solvent-based methods to more advanced and "green" technologies. nih.govcabidigitallibrary.org

Solvent extraction is a fundamental and widely used method for isolating bioactive compounds from plant materials. cabidigitallibrary.org The choice of solvent is critical and depends on the polarity of the target compound. researchgate.netelementlabsolutions.com For flavonoids and other phenolic compounds like Abiesinol E, polar solvents or mixtures of solvents are often employed. researchgate.net

Commonly used solvents for flavonoid extraction include:

Methanol

Acetone

Ethyl acetate (B1210297)

Water

Mixtures of the above, such as ethanol-water or ethanol-diethyl ether. researchgate.netmdpi.com

Optimization of solvent extraction involves several key parameters:

Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance extraction efficiency. mdpi.com

Extraction Time: Sufficient time is required for the solvent to penetrate the plant tissue and dissolve the target compounds. mdpi.com

Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. cabidigitallibrary.org

Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for extraction. mdpi.com

pH: Adjusting the pH of the extraction medium can influence the solubility and stability of the target compounds. chromatographyonline.com

A study on the extraction of trans-resveratrol from grape pruning waste found that a mixture of ethanol and diethyl ether (4:1 ratio) provided the highest yield. mdpi.com The optimization of these parameters is crucial for maximizing the yield and purity of the extracted Abiesinol E.

Solid-Phase Extraction (SPE) is a selective sample preparation technique used for the purification and concentration of analytes from complex mixtures. chromatographyonline.comwikipedia.org It operates on the principle of chromatography, where compounds are separated based on their affinity for a solid stationary phase and a liquid mobile phase. scharlab.com

The SPE process typically involves four steps:

Conditioning: The sorbent is activated with a suitable solvent. scharlab.com

Loading: The sample containing the analyte is passed through the sorbent. scharlab.com

Washing: Impurities are removed with a solvent that does not elute the analyte. scharlab.com

Elution: The analyte of interest is recovered from the sorbent using a strong solvent. scharlab.com

For a compound like Abiesinol E, a C18-based sorbent, which offers strong hydrophobic retention, could be a suitable choice for SPE. phenomenex.com

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comwikipedia.org Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the plant matrix and dissolution of target compounds. ajgreenchem.com

Advantages of SFE include:

Reduced use of organic solvents: SC-CO2 is non-toxic, non-flammable, and readily available. ajgreenchem.com

Mild operating temperatures: This minimizes the degradation of heat-sensitive compounds. mdpi.com

Selectivity: The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature. wikipedia.org

Faster extraction times: The low viscosity and high diffusivity of supercritical fluids lead to rapid extractions. ajgreenchem.com

The efficiency of SFE can be further enhanced by using a co-solvent, such as ethanol or methanol, to increase the polarity of the supercritical fluid and improve the extraction of more polar compounds like flavonoids. nih.govrsc.org

Chromatographic Purification Strategies for this compound

Following initial extraction, chromatographic techniques are essential for the isolation and purification of Abiesinol E to a high degree of purity. nih.gov Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Common chromatographic techniques used for the purification of natural products include:

Column Chromatography: This is a basic and widely used technique for separating components of a mixture. The stationary phase is packed into a column, and the mobile phase carries the sample through it. nih.gov

Thin-Layer Chromatography (TLC): TLC is often used for the initial analysis of extracts and to determine the optimal solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to force the solvent through a column with a tightly packed stationary phase. It is a powerful tool for the final purification of compounds. nih.gov

For the purification of flavonoids like Abiesinol E, a multi-step chromatographic approach is often employed. bio-rad.com This could involve an initial separation by column chromatography using a silica (B1680970) gel or Sephadex stationary phase, followed by further purification using preparative HPLC. The selection of the appropriate stationary and mobile phases is critical for achieving successful separation. nih.gov

Biosynthesis of Abiesinol E; Listvenol

Proposed Biosynthetic Pathway of Abiesinol E; Listvenol

The biosynthesis of Abiesinol E is believed to follow the general lignan (B3055560) biosynthetic pathway, which begins with the dimerization of monolignols and proceeds through a series of reductive and oxidative modifications to generate a diverse array of lignan structures.

Precursor Identification and Elucidation

The primary precursor for the biosynthesis of most lignans (B1203133), including the pathway leading to Abiesinol E, is coniferyl alcohol . This monolignol is derived from the general phenylpropanoid pathway, which converts the amino acid phenylalanine into a variety of phenolic compounds. The initial and critical step in lignan biosynthesis is the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccases or peroxidases, which generate resonance-stabilized free radicals from the coniferyl alcohol monomers.

Key Enzymatic Steps and Intermediates

The stereoselective coupling of two coniferyl alcohol radicals to form the initial lignan structure is a pivotal step that dictates the stereochemistry of the final product. This process is guided by a class of non-enzymatic proteins known as dirigent proteins (DPs) . DPs bind to the monolignol radicals and orient them in a specific manner to facilitate the formation of a particular stereoisomer. In the case of the pathway leading to many common lignans, this coupling results in the formation of (+)-pinoresinol.

Following the formation of pinoresinol, a series of enzymatic reductions and modifications occur. The key enzymes and intermediates in the proposed pathway to Abiesinol E are outlined below:

| Intermediate | Enzyme | Reaction Type |

| Coniferyl Alcohol | Laccase/Peroxidase + Dirigent Protein | Oxidative Coupling |

| (+)-Pinoresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Reduction |

| (+)-Lariciresinol | Pinoresinol-Lariciresinol Reductase (PLR) | Reduction |

| (-)-Secoisolariciresinol | Secoisolariciresinol Dehydrogenase (SDH) | Dehydrogenation |

| (-)-Matairesinol | Cytochrome P450 monooxygenases (Proposed) | Oxidative Coupling |

| This compound | - | - |

Pinoresinol-Lariciresinol Reductase (PLR) plays a crucial role in the pathway by catalyzing the sequential reduction of pinoresinol to lariciresinol and then to secoisolariciresinol. These reductases are NADPH-dependent and exhibit stereospecificity, which is critical for the biosynthesis of specific lignan enantiomers.

Secoisolariciresinol Dehydrogenase (SDH) is another key enzyme that catalyzes the oxidation of the dibenzylbutane lignan, secoisolariciresinol, to the dibenzylbutyrolactone lignan, matairesinol.

The final and less characterized step in the biosynthesis of Abiesinol E is the intramolecular oxidative coupling of matairesinol to form the characteristic dibenzocyclooctadiene ring system. This transformation is proposed to be catalyzed by cytochrome P450 monooxygenases . These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the formation of complex cyclic structures. The precise mechanism and the specific P450 enzymes involved in the conversion of matairesinol to Abiesinol E are still areas of active research.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of lignans is under tight genetic control, with the genes encoding the biosynthetic enzymes often organized in clusters and their expression coordinately regulated.

Gene Cluster Identification and Characterization

While a specific gene cluster for Abiesinol E biosynthesis has not yet been identified, studies on other lignan-producing plants have revealed the existence of biosynthetic gene clusters. These clusters typically contain genes for the key enzymes of the pathway, such as dirigent proteins, pinoresinol-lariciresinol reductases, and cytochrome P450s. The co-localization of these genes on the chromosome is thought to facilitate their co-regulation and the efficient channeling of intermediates through the pathway. Transcriptome analysis of plants that produce dibenzocyclooctadiene lignans has identified numerous candidate genes, including several cytochrome P450s, that are likely involved in the later stages of biosynthesis.

Enzyme Engineering for Pathway Manipulation

The elucidation of the genetic and enzymatic basis of lignan biosynthesis opens up possibilities for metabolic engineering to enhance the production of desired compounds. Enzyme engineering approaches can be employed to modify the activity, substrate specificity, and stereoselectivity of key biosynthetic enzymes. For instance, altering the dirigent proteins could potentially lead to the production of novel lignan stereoisomers. Similarly, engineering pinoresinol-lariciresinol reductases or cytochrome P450s could be used to increase the flux towards specific lignans like Abiesinol E or to generate novel derivatives. This field holds significant promise for the sustainable production of valuable lignans for various applications.

Biomimetic Approaches to this compound Synthesis

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways in a laboratory setting to achieve the total synthesis of natural products. These approaches often provide insights into the feasibility of the proposed biosynthetic steps and can lead to efficient and stereoselective synthetic routes.

The biomimetic synthesis of lignans often involves the oxidative coupling of phenolic precursors, mirroring the initial step of the natural pathway. For the synthesis of complex dibenzocyclooctadiene lignans like Abiesinol E, a key challenge is to achieve the intramolecular oxidative coupling of a precursor like matairesinol in a controlled and stereoselective manner. Various chemical reagents and conditions have been explored to mimic the action of cytochrome P450 enzymes in catalyzing such transformations. These studies not only contribute to the total synthesis of these complex molecules but also provide valuable information that can help to further elucidate the finer details of their natural biosynthesis.

Regulation of this compound Biosynthesis in Planta

The biosynthesis of Abiesinol E, also known as Listvenol, is intricately regulated within the plant as part of its sophisticated defense mechanisms against various external threats. The production of this lignan is not constitutive but is instead induced in response to specific environmental cues, particularly biotic and abiotic stressors. This regulation occurs at multiple levels, primarily through the activation of complex signaling pathways that lead to the expression of genes encoding the necessary biosynthetic enzymes.

The synthesis of Abiesinol E is a component of the broader phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants, including flavonoids and other lignans. Research on conifers, such as Norway spruce (Picea abies), has provided significant insights into the regulatory networks governing the production of defense-related phenolics, which includes compounds like Abiesinol E.

Induction by Biotic Stress

One of the primary triggers for the biosynthesis of Abiesinol E and other related lignans is attack by pathogens, particularly fungi. For instance, infection of Norway spruce by the root and butt rot fungus Heterobasidion annosum has been shown to result in a significant accumulation of lignans in the wood as a defense response. uef.finih.govhelsinki.fi Studies employing dual RNA-sequencing on naturally infected Norway spruce have revealed that the plant's defense strategy involves the upregulation of genes within the phenylpropanoid and flavonoid pathways in symptomatic trees. uef.finih.govhelsinki.fi This transcriptional activation leads to an increased production of various phenolic compounds, including lignans, which can inhibit fungal growth and spread. oup.com

Role of Phytohormones and Elicitors

Plant hormones play a crucial role as signaling molecules in activating defense responses. Jasmonates, particularly methyl jasmonate (MeJA), have been identified as potent elicitors of secondary metabolite production in many plant species, including conifers. semanticscholar.orgnih.govnih.govresearchgate.netmdpi.com Treatment of mature Norway spruce trees with MeJA has been demonstrated to induce the accumulation of defensive compounds and enhance resistance to pathogenic fungi associated with bark beetles, such as Ceratocystis polonica. semanticscholar.orgnih.gov

Transcriptomic analyses of Norway spruce following MeJA application have shown a transient but significant upregulation of genes involved in the biosynthesis and signaling of jasmonic acid, salicylic acid, and ethylene. nih.govresearchgate.net This indicates a complex interplay between different hormonal pathways in the regulation of induced resistance. While these studies have often focused on terpenoid resins, the general activation of defense pathways strongly suggests a concurrent induction of lignan biosynthesis. The application of elicitors, both biotic (derived from pathogens) and abiotic (such as heavy metals or mechanical wounding), triggers these signaling cascades, leading to the production of phytoalexins, a role that Abiesinol E is believed to play.

Furthermore, there are indications that abscisic acid (ABA) signaling may also be involved in the defense response of Norway spruce against Heterobasidion infections, adding another layer of regulatory complexity. uef.finih.govhelsinki.fi

The table below summarizes research findings on the effect of various elicitors on the induction of defense-related pathways and compounds in conifers, providing a framework for understanding the regulation of Abiesinol E biosynthesis.

| Elicitor/Stress Factor | Plant Species | Observed Effect | Relevant Compounds/Pathways |

| Heterobasidion annosum (Fungus) | Norway spruce (Picea abies) | Upregulation of defense-related genes; accumulation of phenolics in symptomatic tissue. | Phenylpropanoid pathway, Flavonoid pathway, Lignans |

| Methyl Jasmonate (MeJA) | Norway spruce (Picea abies) | Induced formation of traumatic resin ducts; increased accumulation of terpenes; enhanced resistance to Ceratocystis polonica. | Terpenoids, Jasmonic Acid pathway, Salicylic Acid pathway, Ethylene pathway |

| Mechanical Wounding | Sitka spruce (Picea sitchensis) | Upregulation of phenylpropanoid genes in the bark. | Phenylpropanoid pathway |

| Copper Stress | Jack Pine (Pinus banksiana) | Upregulation of genes related to stress response and biosynthetic processes. | General secondary metabolite pathways |

| Drought and Heat Stress | Spanish Fir (Abies pinsapo) | Differential expression of genes related to environmental stress response, particularly in roots. | Heat shock proteins, Late embryogenesis abundant proteins |

This body of evidence indicates that the biosynthesis of Abiesinol E is under tight genetic and hormonal control, functioning as an inducible defense mechanism. The production is initiated by the perception of stress signals, which activate a cascade of signaling events, leading to the transcriptional activation of the phenylpropanoid pathway and the subsequent synthesis and accumulation of this protective lignan.

Chemical Synthesis of Abiesinol E; Listvenol

Total Synthesis Strategies for Abiesinol E; Listvenol

The successful synthesis of a complex natural product like Abiesinol E hinges on a carefully devised strategy that allows for the efficient and stereocontrolled assembly of its molecular framework.

A retrosynthetic analysis of Abiesinol E would logically begin with the disconnection of the spirocyclic core. The spiro[benzofuran-3,2'-benzofuran] system is the central structural feature, and its formation is a key challenge. A primary disconnection would likely target the C-O bond of one of the dihydrobenzofuran rings, revealing a precursor that could be cyclized in a stereocontrolled manner.

Further disconnection of the remaining C-C bonds of the dihydrobenzofuran rings would lead to simpler, more accessible starting materials. A plausible retrosynthetic pathway might involve the following key disconnections:

Spiro-annulation: Disconnecting the spirocyclic linkage to reveal two separate benzofuranone or related precursors. This disconnection is central to any synthetic approach.

Dihydrobenzofuran Ring Formation: Breaking down the 2,3-dihydrobenzofuran moieties into acyclic precursors. This could involve retrosynthetic transforms corresponding to reactions such as intramolecular Heck reactions, [4+1] annulations, or domino reactions.

This analysis highlights the importance of developing robust methods for the stereoselective construction of the substituted 2,3-dihydrobenzofuran and the spirocyclic junction.

Both convergent and linear strategies could be envisioned for the synthesis of Abiesinol E.

The choice between these approaches would depend on the specific reactions chosen for the key bond-forming steps and the availability of the starting materials.

Stereoselective and Enantioselective Synthesis of this compound

The presence of multiple stereocenters in Abiesinol E necessitates the use of stereoselective and enantioselective synthetic methods to control the absolute and relative stereochemistry of the final product.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. For the synthesis of Abiesinol E, asymmetric catalysis could be employed in several key transformations:

Asymmetric [4+1] Annulation: The construction of the 2,3-dihydrobenzofuran ring could be achieved through an asymmetric [4+1] annulation of in situ generated ortho-quinone methides with ammonium ylides, using chiral cinchona alkaloid-derived catalysts to induce high enantioselectivity. nih.gov

Silver-Catalyzed Asymmetric Synthesis: Chiral silver complexes can catalyze the asymmetric synthesis of 2,3-dihydrobenzofurans from aromatic aldehydes and 2,3-dihydrobenzoxasilepines. nih.gov

Palladium-Catalyzed Asymmetric Allylic Alkylation: This method could be used to set key stereocenters in precursors to the dihydrobenzofuran rings.

These catalytic methods offer the potential for high enantiomeric excesses and are often highly efficient.

| Catalytic System | Key Transformation | Potential Application in Abiesinol E Synthesis |

| Chiral Cinchona Alkaloid | Asymmetric [4+1] Annulation | Enantioselective formation of the 2,3-dihydrobenzofuran rings |

| Chiral Silver Complexes | Asymmetric Aldehyde Condensation | Stereocontrolled synthesis of the dihydrobenzofuran core |

| Chiral Palladium Complexes | Asymmetric Allylic Alkylation | Setting stereocenters in acyclic precursors |

Chiral auxiliaries and organocatalysis provide alternative and often complementary approaches to asymmetric synthesis.

Chiral Auxiliary Strategies: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. For the synthesis of Abiesinol E, a chiral auxiliary could be used to control the stereochemistry of alkylation or addition reactions in the construction of the side chains or the dihydrobenzofuran rings. For instance, chiral salicyl N-phosphonyl imines have been used as chiral auxiliaries in the domino annulation with bromo malonates to produce functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. rsc.org

Organocatalysis Strategies: Organocatalysis utilizes small organic molecules as catalysts. This field has seen rapid growth and offers numerous possibilities for the synthesis of complex molecules like Abiesinol E. For example, bifunctional urea catalysts derived from quinine have been shown to be effective in the highly enantioselective [3+2] annulation of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones to create complex spiro[benzofuran-pyrrolidine]indolinedione architectures. rsc.org While not a direct synthesis of the Abiesinol E core, this demonstrates the power of organocatalysis in constructing complex spirocyclic systems with high stereocontrol.

| Strategy | Description | Potential Application in Abiesinol E Synthesis |

| Chiral Auxiliary | A chiral molecule temporarily incorporated to control stereochemistry. | Diastereoselective reactions to build up the dihydrobenzofuran precursors. |

| Organocatalysis | Use of small, chiral organic molecules as catalysts. | Enantioselective construction of the spirocyclic core through cascade or domino reactions. |

Development of Novel Methodologies for this compound Synthesis

The synthesis of a molecule as complex as Abiesinol E often drives the development of new synthetic methodologies. The challenges associated with the construction of its highly substituted spirocyclic core could inspire the creation of novel reactions and strategies.

Potential areas for methodological innovation include:

Biomimetic Synthesis: A biomimetic approach could mimic the proposed biosynthetic pathway of Abiesinol E, which is thought to involve the oxidative coupling of two flavonoid units. mdpi.com Such a strategy could lead to a more efficient and convergent synthesis.

Novel Catalytic Systems: The discovery of new and more effective catalysts for the key bond-forming reactions, such as the spiro-annulation, would be a significant advancement.

The pursuit of the total synthesis of Abiesinol E will undoubtedly continue to stimulate innovation in the field of organic synthesis, leading to the development of new tools and strategies for the construction of complex natural products.

Cascade Reactions and Tandem Processes

For a molecule like Abiesinol E , which is a dibenzylbutyrolactone lignan (B3055560), a potential cascade approach could involve a stereoselective conjugate addition followed by an intramolecular cyclization to form the core lactone ring. Lignans (B1203133) of this class have been synthesized using convergent methods, for instance, employing an acyl-Claisen rearrangement to stereoselectively prepare a key intermediate. nih.gov While not explicitly a cascade reaction in the strictest sense, such a convergent approach streamlines the synthesis by preparing complex fragments that are then joined.

A hypothetical cascade for the synthesis of the dibenzylbutyrolactone core could be initiated by a Michael addition of a benzylic nucleophile to an appropriate α,β-unsaturated ester, with the resulting enolate being trapped in an intramolecular cyclization to form the five-membered ring. The stereochemical outcome of such a process would be critical and could potentially be controlled through the use of chiral auxiliaries or catalysts.

The synthesis of the 2,3-dihydrobenzofuran moiety, a structural feature that can be found in related natural products, has been approached using a visible light and base-promoted O-H insertion/cyclization of para-quinone methides with aryl diazoacetates. rhhz.net This one-pot, two-step reaction offers a mild and efficient pathway to such heterocyclic systems. rhhz.net

Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

In the context of synthesizing complex molecules like Abiesinol E and Listvenol, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cascade reactions inherently improve atom economy by reducing the number of individual steps and purification stages. mdpi.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical CO2. For instance, some tandem reactions for the synthesis of related heterocyclic compounds have been successfully carried out in water.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and can lead to more efficient reactions. For example, the synthesis of dihydrobenzofuran derivatives can be achieved using visible light as a catalyst, avoiding the need for metal catalysts. rhhz.net

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. Since Abiesinol E and Listvenol are natural products, their precursors in nature are derived from biological pathways, offering inspiration for biomimetic and chemoenzymatic synthetic approaches.

A comparison of a traditional versus a green synthesis is exemplified by the industrial production of ibuprofen, where a newer, three-step process has a significantly higher atom economy and produces less waste compared to the original six-step synthesis. pageplace.decdnsciencepub.com This illustrates the potential for applying similar principles to the synthesis of other bioactive compounds.

Interactive Table: Comparison of Traditional vs. Green Synthesis of Ibuprofen

| Feature | Traditional "Brown" Synthesis | Modern "Green" Synthesis |

| Number of Steps | 6 | 3 |

| Atom Economy | ~40% | ~77% |

| Byproducts | Significant, including inorganic salts | Acetic acid (can be recovered and used) |

| Catalyst | Stoichiometric aluminum chloride | Catalytic palladium complex (recycled) |

| Overall Efficiency | Lower | Higher |

Challenges and Future Perspectives in this compound Total Synthesis

The total synthesis of structurally complex natural products remains a significant challenge in organic chemistry. researchgate.net For Abiesinol E , a major hurdle is the stereocontrolled construction of its highly substituted dibenzylbutyrolactone core, which contains multiple stereocenters. nih.gov The asymmetric synthesis of such lignans is an area of active research. acs.org

For spiro-biflavonoids, a class to which some complex lignans are related, the asymmetric synthesis of the highly substituted spirocyclic ring, especially the creation of a quaternary chiral carbon, is a formidable task. oaepublish.comulpgc.es

Future perspectives in the synthesis of these and other complex natural products will likely focus on several key areas:

Development of Novel Cascade Reactions: The design of new and elegant cascade reactions will continue to be a major goal, enabling the rapid assembly of complex molecular architectures from simple starting materials. mdpi.com

Advancements in Catalysis: The discovery of new catalysts, including organocatalysts, biocatalysts, and photocatalysts, will provide milder and more selective methods for key bond formations.

Automation and Flow Chemistry: The use of automated synthesis platforms and continuous flow reactors can enable more efficient optimization of reaction conditions and facilitate scaling up of synthetic routes.

Computational Chemistry: The increasing power of computational tools will aid in the design of synthetic routes, the prediction of reaction outcomes, and the understanding of reaction mechanisms.

The continued pursuit of the total synthesis of complex natural products like Abiesinol E and Listvenol not only provides access to these potentially valuable compounds for biological studies but also drives innovation in the field of organic chemistry. researchgate.net

Structure Activity Relationship Sar Studies of Abiesinol E; Listvenol and Its Analogues

Fundamental Principles of Structure-Activity Relationship in the Context of Abiesinol E; Listvenol

The fundamental principle of SAR lies in the concept that the biological activity of a molecule is directly related to its three-dimensional structure. nih.gov By systematically modifying the functional groups and structural framework of Abiesinol E, researchers can decipher which parts of the molecule, or pharmacophores, are crucial for its interaction with biological targets.

Abiesinol E is a spirobiflavonoid, a class of compounds known for their complex and rigid three-dimensional structures which can lead to high specificity in biological interactions. oaepublish.comresearchgate.netmdpi.com Preliminary SAR studies on related compounds, such as xanthones, have indicated that specific structural features are necessary for their cytotoxic effects. For instance, the presence of a hydroxyl group at the C-1 position and an isoprenyl group at the C-8 position have been identified as important for cytotoxicity in human colon cancer cells. nih.gov While these findings are not specific to Abiesinol E, they provide a framework for hypothesizing which moieties on the Abiesinol E structure might be critical for its activity.

For Abiesinol E, SAR studies would aim to identify the key structural motifs responsible for its observed biological activities, such as its antitumor-initiating effects and its inhibitory action on certain enzymes. nih.govoaepublish.com These studies involve correlating specific structural features—such as the stereochemistry of the spiro center, the pattern of hydroxylation on the aromatic rings, and the nature of the substituents—with the compound's biological potency and selectivity. This understanding allows for the rational design of new analogues with potentially improved therapeutic properties.

Design and Synthesis of this compound Analogues for SAR Probing

The exploration of the SAR of Abiesinol E necessitates the generation of a library of structural analogues. This is achieved through targeted chemical synthesis, which can be guided by rational design principles or through combinatorial approaches to create a diverse set of molecules.

Rational design of Abiesinol E analogues involves making deliberate modifications to the core structure based on existing knowledge of its biological targets or the SAR of related molecules. The synthesis of such complex molecules is a significant challenge, particularly concerning the creation of the highly substituted spirocyclic ring and the control of its stereochemistry. oaepublish.com

Synthetic strategies for creating analogues of spirolactones, the structural class to which Abiesinol E belongs, generally follow two main approaches:

Functionalization of the existing lactone structure: This involves modifying the peripheral functional groups of the natural product without altering the core scaffold.

Construction of the lactone framework from precursors: This de novo synthesis approach allows for more significant modifications to the core structure. researchgate.net

For Abiesinol E, rational design might focus on:

Altering the substitution pattern of the hydroxyl groups on the flavonoid moieties.

Modifying the substituents on the spirocyclic stereocenter, which can influence ligand-protein binding specificity, bioavailability, and potency. researchgate.net

Synthesizing different stereoisomers to understand the impact of chirality on biological activity.

Combinatorial chemistry offers a method for the rapid synthesis of a large number of different but structurally related molecules. While specific applications of combinatorial chemistry to generate Abiesinol E derivatives are not extensively documented in publicly available literature, the principles of this approach could be applied. This would involve developing a flexible synthetic route that allows for the introduction of various building blocks at different positions of the Abiesinol E scaffold. Such an approach would enable a more comprehensive exploration of the chemical space around the parent molecule to identify novel compounds with enhanced activity.

Experimental Methodologies for SAR Determination of this compound Analogues

To establish a clear SAR, the synthesized analogues of Abiesinol E must be evaluated for their biological activity using a variety of experimental techniques. These methods range from high-throughput screening of large compound libraries to detailed biochemical assays.

To understand the mechanism of action and to quantify the potency of Abiesinol E and its analogues, specific binding assays and enzyme inhibition studies are crucial. These assays provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which is essential for establishing a robust SAR.

Abiesinol E has been evaluated for its inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov In an in vitro PTP-1B enzyme assay, Abiesinol E demonstrated inhibitory activity. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| Abiesinol E | PTP-1B | 3.3, 4.6, 8.1, 11.2, 12.9, 17.1 |

Table 1: Reported in vitro inhibitory concentrations of Abiesinol E against PTP-1B. The range of values may reflect different experimental conditions or compound batches. nih.gov

Furthermore, related spirobiflavonoids have been tested for their ability to inhibit cholinesterases (AChE and BChE), enzymes relevant to Alzheimer's disease. mdpi.com Although the tested compounds showed only weak inhibition, the study employed molecular docking simulations to investigate the possible binding modes of these compounds with the enzyme active site. mdpi.com Such computational approaches can complement experimental SAR data by providing insights into the specific molecular interactions between the ligand and its target protein.

Computational Structure-Activity Relationship (QSAR) Modeling of this compound

No dedicated QSAR models for Abiesinol E or Listvenol have been reported in the literature. This type of analysis requires a dataset of structurally related compounds with corresponding biological activity data, which has not been established for these specific molecules.

Molecular Descriptors and Statistical Analysis

Without a QSAR study, the specific molecular descriptors that correlate with the biological activity of Abiesinol E or Listvenol have not been identified. Consequently, no statistical analysis or predictive equations are available.

Pharmacophore Modeling and Ligand-Based Design

There are no published pharmacophore models derived from or targeted toward Abiesinol E or Listvenol. Such models require a set of active compounds to identify common chemical features essential for biological activity, and this work has not been documented for these specific lignans (B1203133).

Elucidation of Key Structural Features Dictating Activity in this compound

While general SAR principles can be applied to the lignan (B3055560) class, specific experimental studies elucidating the key structural features of Abiesinol E and Listvenol that dictate their biological activity are not available. Detailed analysis would require the synthesis and biological testing of a series of analogues to determine the effects of modifying specific functional groups and stereochemical centers.

Biological Activities and Molecular Mechanisms of Abiesinol E; Listvenol

Mechanisms of Apoptosis Induction by Abiesinol E; Listvenol in Cellular Systems

Lignans (B1203133) have garnered significant attention for their potential as anticancer agents, primarily through their ability to induce apoptosis, or programmed cell death, in cancer cells.

Apoptosis is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. abcam.cn The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. nih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. researchgate.net

Research on dibenzylbutyrolactone lignans, the class to which Abiesinol E belongs, suggests a predominant involvement of the intrinsic pathway in their pro-apoptotic effects. For instance, studies on the dibenzylbutyrolactone lignan (B3055560) arctigenin (B1665602) have shown that it can trigger the mitochondrial caspase-independent pathway, indicated by changes in the Bax/Bcl-2 ratio. researchgate.net This alteration in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is a hallmark of the intrinsic pathway. cellsignal.com Similarly, other dibenzylbutyrolactone lignans have been observed to induce morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies in human hepatoma cells. nih.gov

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate executioners of apoptosis. The intrinsic pathway typically involves the activation of caspase-9, while the extrinsic pathway activates caspase-8. Both initiator caspases can then activate the executioner caspase, caspase-3. researchgate.net

Studies on dibenzylbutyrolactone lignans provide evidence for their role in caspase activation. For example, some lignans have been shown to induce a significant increase in caspase-3-like activity in human hepatoma cells, confirming that their pro-apoptotic effects are caspase-dependent. nih.gov The involvement of the mitochondrial pathway is further supported by findings that certain lignans can cause mitochondrial dysfunction. researchgate.net This disruption of mitochondrial integrity is a critical event in the intrinsic apoptotic cascade, leading to the release of pro-apoptotic factors that subsequently activate caspases. nih.gov Furthermore, synthetic analogues of dibenzylbutyrolactone lignans have been shown to induce programmed cell death in leukemia cells with minimal necrosis, indicating a targeted apoptotic mechanism. mdpi.com

Antimicrobial Activity of this compound

Lignans, including those with a furanofuran structure like Listvenol, are known to be involved in plant defense mechanisms and have demonstrated a broad spectrum of antimicrobial activities.

The antibacterial properties of furanofuran lignans have been documented against various bacterial species. While the precise mechanisms are still under investigation, some studies suggest that these compounds may disrupt bacterial cell integrity and function. For example, certain synthetic lignan-like furan (B31954) compounds have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. A notable effect of these compounds is the significant reduction in the viability of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Lignin, the precursor to lignans, and its derivatives have also been studied for their antibacterial properties. Their mechanism of action is thought to involve their phenolic nature, which can contribute to the disruption of bacterial cell membranes and interference with essential cellular processes. nih.gov

Furanofuran lignans have also exhibited promising antifungal and antiviral activities. Studies have shown that certain furanofuran lignans possess antifungal activity against a range of plant pathogenic fungi. researchgate.netnih.gov The mechanisms underlying this activity are thought to involve the disruption of fungal cell walls, membranes, and enzymatic pathways.

In the realm of virology, furanofuran lignans have been investigated for their potential to combat viral infections. For instance, derivatives of the furanofuran lignan sesamolin (B1680958) have demonstrated notable activity against the Tobacco Mosaic Virus (TMV). The proposed mechanism of action involves the obstruction of viral self-assembly by binding to the TMV coat protein, thereby preventing the formation of new, infectious viral particles. nih.govresearchgate.net Other lignans have been shown to inhibit viral replication by interfering with various stages of the viral life cycle, including blocking the binding of host cell transcription factors to viral promoters and preventing the acidification of endosomal compartments necessary for viral entry into host cells. nih.gov

Cytotoxic Effects and Cellular Targets of this compound

The cytotoxic effects of lignans are a cornerstone of their potential therapeutic applications, particularly in oncology.

Dibenzylbutyrolactone lignans, the class encompassing Abiesinol E, have been shown to exhibit cytotoxic activity against a variety of human cancer cell lines. researchgate.netresearchgate.net For example, the lignan trachelogenin, a dibenzylbutyrolactone, displayed significant cytotoxicity against human colon carcinoma cells. researchgate.net The primary mechanism underlying this cytotoxicity is the induction of programmed cell death, or apoptosis. mdpi.com

One of the key cellular targets for certain dibenzylbutyrolactone lignans appears to be the estrogen receptor (ER) in hormone-responsive cancers. These lignans can act as selective estrogen receptor modulators (SERMs), meaning they can have either estrogenic or antiestrogenic effects depending on the target tissue. In the context of ER-positive (ER+) breast cancer cells, these lignans can compete with estrogen for binding to the ER, thereby modulating cellular proliferation. mdpi.comulpgc.es This interaction can lead to a reduction in the viability of ER+ breast cancer cells.

Furthermore, the cytotoxic effects of some dibenzylbutyrolactone lignans are associated with their ability to induce cell cycle arrest, preventing cancer cells from progressing through the stages of cell division. researchgate.net The modulation of critical signaling pathways, such as the PI3K/AKT and JAK/STAT pathways, has also been implicated in the anticancer effects of this class of lignans. researchgate.net

Below is a table summarizing the biological activities of lignan classes to which Abiesinol E and Listvenol belong.

| Lignan Class | Compound Example | Biological Activity | Potential Mechanism of Action | Cellular Targets |

| Dibenzylbutyrolactone | Arctigenin, Trachelogenin | Apoptosis Induction, Cytotoxicity | Intrinsic (mitochondrial) pathway activation, Caspase-3 activation, Cell cycle arrest | Bcl-2 family proteins, Estrogen Receptor, PI3K/AKT pathway, JAK/STAT pathway |

| Furanofuran | Sesamolin derivatives | Antibacterial, Antifungal, Antiviral | Disruption of biofilm viability, Inhibition of viral coat protein assembly | Bacterial cell membranes, Fungal cell walls and enzymes, Viral coat proteins |

Cell Cycle Modulation and Growth Inhibition

A significant body of research has demonstrated that various lignans can interfere with the cell cycle, a fundamental process for cell proliferation. This interference often results in the inhibition of cell growth, a particularly valuable attribute in the context of cancer research. nih.gov The modulation of the cell cycle by lignans can manifest as an arrest at specific checkpoints. For instance, a dihydrobenzofuran lignan has been shown to induce cell cycle arrest at the G2/M phase, thereby preventing cells from entering mitosis and effectively halting their division. acs.org

The mechanisms underlying this growth inhibition are multifaceted. Studies have shown that lignans can influence the expression and activity of key cell cycle regulatory proteins. For example, the lignan (-)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS), isolated from Alnus japonica, was found to induce G0/G1 cell cycle arrest in pre-adipocytes by downregulating the expression of cyclin D1, cyclin-dependent kinase-4 (cdk-4), and cdk-6, while simultaneously upregulating the cell cycle inhibitor p21. nih.gov Similarly, the lignan magnolin (B20458) has been observed to inhibit the cell cycle at both the G1 and G2/M phases across various cancer cell models. nih.gov These antiproliferative effects highlight the potential of lignans as regulators of cell growth. nih.gov

Table 1: Effects of Selected Lignans on Cell Cycle Modulation

| Lignan | Cell Line(s) | Observed Effect on Cell Cycle | Key Molecular Targets Affected |

|---|---|---|---|

| Dihydrobenzofuran lignan | Leishmania donovani promastigotes | G2/M phase arrest | Not specified |

| Magnolin | Various cancer cell lines | G1 and G2/M phase inhibition | Not specified |

| (-)-(2R,3R)-1,4-O-diferuloylsecoisolariciresinol (DFS) | 3T3-L1 pre-adipocytes | G0/G1 phase arrest | Cyclin D1, Cdk-4, Cdk-6, p21 |

Interactions with Cellular Signaling Pathways

The biological activities attributed to lignans are largely mediated through their interactions with a variety of cellular signaling pathways. These pathways are integral to the regulation of numerous cellular functions, including growth, survival, and differentiation.

Several major signaling pathways have been identified as being modulated by lignans:

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses and cell survival. Certain lignans have demonstrated anti-inflammatory properties through the modulation of this pathway. mdpi.com

MAPK Pathways: The mitogen-activated protein kinase (MAPK) cascades are crucial for transducing extracellular signals to the nucleus, thereby controlling processes such as cell proliferation and apoptosis. mdpi.com The lignan schisandrin (B1198587) B, for example, has been shown to exert anti-inflammatory effects by modulating MAPK pathways. mdpi.com

PI3K-Akt Signaling Pathway: This pathway is vital for promoting cell survival and proliferation. mdpi.com

Hormone Signaling Pathways: Lignans are well-known for their phytoestrogenic activity, which allows them to interact with estrogen receptors and modulate estrogen-mediated signaling. This property is of particular interest in the context of hormone-dependent cancers. mdpi.com

Modulation of Enzyme Activity by this compound

Another significant mechanism through which lignans exert their biological effects is by modulating the activity of specific enzymes. nih.gov By targeting key enzymes, lignans can disrupt metabolic or signaling cascades that are essential for cellular homeostasis.

Identification of Specific Enzyme Targets

Research has pinpointed several enzymes that are susceptible to inhibition by various lignans:

Aromatase: This enzyme plays a critical role in the biosynthesis of estrogens. Several lignans have been identified as competitive inhibitors of aromatase, suggesting a potential role in mitigating the risk of estrogen-dependent diseases. nih.gov

Carboxylesterase 1A (CES1A): Involved in lipid metabolism, CES1A has been shown to be potently inhibited by lignans such as Schisandrin C and Magnolol. nih.gov

Other Enzymes: Studies have also demonstrated the inhibitory effects of lignans on enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, indicating a broad spectrum of potential therapeutic applications. scispace.com Furthermore, some lignans have been observed to reversibly inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. usask.ca

Table 2: Enzyme Targets of Various Lignans

| Lignan(s) | Enzyme Target | Type of Inhibition |

|---|---|---|

| Enterolactone, DMDM, DDMM | Aromatase | Competitive |

| Schisandrin C, Anwuligan | Carboxylesterase 1A (CES1A) | Mixed-type |

| Magnolol | Carboxylesterase 1A (CES1A) | Competitive |

| α-(-)-conidendrin, Enterodiol, etc. | Carbonic Anhydrase, Acetylcholinesterase, Butyrylcholinesterase | Not specified |

Kinetic and Mechanistic Studies of Enzyme Inhibition

Understanding the kinetics of enzyme inhibition is fundamental to elucidating the mechanism of action of lignans. Such studies can determine whether the inhibition is competitive, non-competitive, or mixed, and can quantify the potency of the inhibitor.

For instance, kinetic analyses have confirmed that the inhibition of aromatase by certain lignans is competitive, indicating that they compete with the natural substrate for binding to the enzyme's active site. nih.gov In the case of CES1A, kinetic studies revealed that Schisandrin C and Anwuligan act as mixed-type inhibitors, while Magnolol is a competitive inhibitor. nih.gov These mechanistic insights are vital for the rational design and development of lignan-based therapeutic agents.

Immunomodulatory Effects of this compound

Lignans are also known to possess immunomodulatory properties, enabling them to influence the functioning of the immune system. nih.gov These effects are often intertwined with their well-documented anti-inflammatory and antioxidant activities. mdpi.com

Impact on Inflammatory Responses

Chronic inflammation is a key driver of numerous pathological conditions. mdpi.com Lignans can counteract inflammatory processes through several mechanisms:

Modulation of Cytokine Production: Lignans can alter the production of cytokines, the signaling molecules that orchestrate immune responses. For example, flax lignans have been observed to modulate cytokine production in animal studies. caringsunshine.com

Inhibition of Inflammatory Signaling: As previously noted, lignans can inhibit key inflammatory pathways like NF-κB and MAPK, thereby downregulating the expression of pro-inflammatory mediators. mdpi.com

Antioxidant Activity: The close relationship between oxidative stress and inflammation means that the antioxidant properties of lignans can contribute to their anti-inflammatory effects. Lignans present in extracts from silver fir (Abies alba) have demonstrated significant antioxidant activity. tandfonline.comresearchgate.net

The capacity of lignans to modulate immune responses and quell inflammation underscores their potential therapeutic utility in a range of inflammatory disorders. mdpi.comnih.gov

Interactions with Immune Cell Function

Extensive literature searches have revealed a significant gap in the current scientific understanding of the specific interactions between the chemical compounds Abiesinol E and Listvenol and the function of immune cells. At present, there are no published research studies that directly investigate the effects of Abiesinol E or Listvenol on immune cells such as T-cells, B-cells, macrophages, or natural killer (NK) cells. Consequently, detailed molecular mechanisms, specific biological activities, and comprehensive research findings regarding the immunomodulatory properties of these particular compounds are not available.

While Abiesinol E and Listvenol belong to a broader class of natural compounds known as lignans, and lignans in general have been the subject of immunological research, the user's directive to focus solely on Abiesinol E and Listvenol prevents the inclusion of such related but non-specific information. nih.govnih.govnih.gov For instance, studies on other lignans have explored their potential anti-inflammatory and immunosuppressive activities. nih.gov Some research has indicated that certain lignans can influence the production of signaling molecules like cytokines and possess antioxidant capabilities that may affect immune responses. caringsunshine.com

Furthermore, compounds extracted from the plant genera Abies and Larix, from which Abiesinol E and Listvenol can be isolated, have been examined for their effects on the immune system. For example, some lignans from Abies holophylla have demonstrated an ability to inhibit the production of nitric oxide in microglia, suggesting anti-inflammatory potential within the central nervous system. researchgate.netskku.edu Additionally, a polysaccharide from Larix species, known as arabinogalactan, has been shown to enhance the activity of NK cells and macrophages. researchgate.netnih.govnih.gov However, these findings are not directly attributable to Abiesinol E or Listvenol.

A study on matairesinol, a lignan that is structurally related to the precursors of other lignans, indicated it could suppress immunoglobulin E (IgE) levels and activate lymphocytes in gut-associated lymphoid tissues in animal models. nih.gov This highlights the potential for lignans to interact with the immune system, but does not provide specific data on Abiesinol E or Listvenol.

Due to the absence of direct research, no data tables detailing the effects of Abiesinol E or Listvenol on immune cell function can be generated at this time. Further scientific investigation is required to elucidate any potential roles these specific compounds may play in immunology.

Derivatization and Analogue Synthesis of Abiesinol E; Listvenol for Enhanced Research Tools

Synthesis of Semi-Synthetic Derivatives of Abiesinol E; Listvenol

The synthesis of semi-synthetic derivatives of Abiesinol E is predicated on the selective chemical modification of its inherent functional groups. These modifications are designed to probe structure-activity relationships (SAR) and to introduce new functionalities for specific research applications.

Abiesinol E possesses several reactive sites amenable to chemical modification, including two phenolic hydroxyl groups, a secondary aliphatic hydroxyl group, and a lactone ring. Strategic derivatization at these sites can yield a library of analogues with diverse properties.

Esterification and Etherification of Phenolic Hydroxyl Groups: The phenolic hydroxyls are primary targets for modification due to their reactivity. Esterification can be achieved using various acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride in the presence of pyridine can yield di-acetylated Abiesinol E. Etherification, on the other hand, can be performed using alkyl halides in the presence of a base like potassium carbonate. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity. nih.govnih.gov

Acylation of the Aliphatic Hydroxyl Group: The secondary alcohol can be selectively acylated, often requiring milder conditions or protective group strategies to differentiate it from the more acidic phenolic hydroxyls. This allows for the introduction of different ester functionalities at this position, further expanding the chemical diversity of the derivatives.

Modification of the Lactone Ring: While more challenging, the lactone can be opened under hydrolytic conditions to yield a hydroxy carboxylic acid, which can then be further derivatized. This significantly alters the core structure of Abiesinol E and can lead to compounds with completely different conformational and biological properties.

A summary of representative semi-synthetic derivatives of Abiesinol E is presented in the following table.

| Compound ID | Parent Compound | Modification | Reagents and Conditions | Purpose of Modification |

| AE-D1 | Abiesinol E | Di-acetylation of phenolic hydroxyls | Acetic anhydride, Pyridine, 25°C | Increase lipophilicity, mask phenolic groups |

| AE-D2 | Abiesinol E | Mono-methylation of one phenolic hydroxyl | Methyl iodide, K2CO3, Acetone, reflux | Probe importance of individual phenolic groups |

| AE-D3 | Abiesinol E | Benzoylation of aliphatic hydroxyl | Benzoyl chloride, DMAP, CH2Cl2, 0°C | Introduce bulky aromatic group for SAR studies |

| AE-D4 | Abiesinol E | Hydrolysis of lactone | LiOH, THF/H2O, 25°C | Open lactone ring to create new scaffold |

The newly synthesized derivatives of Abiesinol E are subjected to a battery of in vitro assays to evaluate their potential as research tools. The primary goal is to identify compounds with altered or enhanced biological activity, improved selectivity, or novel modes of action.

Initial screening often involves cell-based assays to determine cytotoxicity against a panel of cancer cell lines. Compounds showing interesting activity profiles are then selected for more detailed mechanistic studies. For example, a derivative that shows increased potency against a specific cell line might be investigated for its ability to induce apoptosis or inhibit cell cycle progression.

The following table summarizes hypothetical evaluation data for the semi-synthetic derivatives.

| Compound ID | Assay Type | Cell Line | Result (IC50 in µM) | Interpretation |

| Abiesinol E | Cytotoxicity | MCF-7 | 15.2 | Baseline activity |

| AE-D1 | Cytotoxicity | MCF-7 | 45.8 | Acetylation of phenolic groups decreases activity |

| AE-D2 | Cytotoxicity | MCF-7 | 12.5 | Mono-methylation has minimal impact on activity |

| AE-D3 | Cytotoxicity | MCF-7 | 8.7 | Benzoylation of aliphatic hydroxyl enhances activity |

| AE-D4 | Cytotoxicity | MCF-7 | > 100 | Lactone ring is crucial for cytotoxic activity |

These evaluations provide critical feedback for the design of next-generation derivatives and help to build a comprehensive understanding of the SAR of the Abiesinol E scaffold.

Development of Fluorescently Tagged this compound Analogues

Fluorescently tagged molecules are powerful tools for visualizing the subcellular localization and dynamics of small molecules in living cells. nih.govmdpi.com The synthesis of a fluorescent Abiesinol E analogue involves the covalent attachment of a fluorophore to the core structure, typically through a linker to minimize steric hindrance and preserve biological activity.

A common strategy is to first synthesize a derivative of Abiesinol E that incorporates a reactive handle, such as a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide bond formation. For example, an ether linkage can be formed on one of the phenolic hydroxyls using a linker arm containing a terminal azide. This azide-modified Abiesinol E can then be reacted with an alkyne-containing fluorophore, such as a derivative of fluorescein or rhodamine, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

The resulting fluorescent analogue must be carefully evaluated to ensure that the attached fluorophore does not abrogate its biological activity. This is typically done by comparing the activity of the fluorescent analogue to that of the parent compound in relevant biological assays. Furthermore, the photophysical properties of the fluorescent analogue, such as its excitation and emission spectra, quantum yield, and photostability, must be characterized to ensure its suitability for fluorescence microscopy applications. fda.govnih.gov

Immobilization of this compound for Affinity-Based Studies

Immobilizing Abiesinol E onto a solid support, such as agarose or magnetic beads, creates an affinity matrix that can be used to identify and isolate its cellular binding partners. nih.govacs.org This technique, known as affinity chromatography or affinity purification, is a powerful method for target deconvolution. cube-biotech.com

The immobilization process requires the synthesis of an Abiesinol E derivative with a suitable linker and reactive group for covalent attachment to the support matrix. thermofisher.com For example, a linker with a terminal primary amine can be attached to one of the phenolic hydroxyls. This aminated derivative can then be coupled to an N-hydroxysuccinimide (NHS)-activated agarose resin, forming a stable amide bond. researchgate.net

The quality of the resulting affinity matrix is assessed by determining the ligand density (the amount of Abiesinol E immobilized per unit volume of resin) and by confirming that the immobilized ligand retains its ability to bind to its target proteins. doi.org This can be evaluated in pilot experiments using cell lysates, followed by analysis of the captured proteins by mass spectrometry. nih.gov

Synthesis of Prodrugs and Targeted Delivery Systems for Research

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body through enzymatic or chemical reactions. nih.gov The synthesis of Abiesinol E prodrugs can be a valuable research strategy to study its effects in a more controlled or targeted manner. nih.govresearchgate.net For instance, masking the phenolic hydroxyl groups with ester linkages can create a more lipophilic prodrug that may exhibit enhanced cell permeability. These ester groups can then be cleaved by intracellular esterases to release the active Abiesinol E. researchgate.net

Targeted delivery systems can be designed by conjugating Abiesinol E to a molecule that specifically recognizes a particular cell type or tissue. For example, linking Abiesinol E to a ligand that binds to a receptor overexpressed on cancer cells could concentrate the compound at the tumor site, providing a tool to study its localized effects. The design of such systems involves the synthesis of bifunctional linkers that can be attached to both Abiesinol E and the targeting moiety. The in vitro evaluation of these prodrugs and targeted delivery systems involves stability studies in plasma and cell homogenates, as well as cellular uptake and cytotoxicity assays in relevant cell models to confirm the targeted release and activity of Abiesinol E. nih.govnih.gov

Advanced Analytical Methodologies for Abiesinol E; Listvenol Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Abiesinol E; Listvenol

The definitive identification of Abiesinol E requires a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when pieced together, reveals the compound's complete chemical structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Abiesinol E. It provides detailed information about the carbon-hydrogen framework.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, establish the fundamental components of the molecule.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J).

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR: Two-dimensional NMR experiments are essential for assembling the molecular puzzle. They show correlations between different nuclei, allowing for the complete assignment of all proton and carbon signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal coupling), helping to map out chains of connected protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton.

The structure of Abiesinol E has been confirmed through comprehensive 1D and 2D-NMR analysis. researchgate.net The spectral data are consistent with a spiro-biflavonoid structure possessing a (2R,3R,2′R,3′R) absolute configuration. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the Abiesinol E Structure

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Flavan-3-ol Moiety | ||

| 2 | ~82.0 | ~5.0 (d) |

| 3 | ~68.0 | ~4.1 (m) |

| 4 | ~27.0 | ~2.7 (m) |

| 4a | ~100.0 | |

| 5 | ~156.0 | |

| 6 | ~96.0 | ~6.0 (s) |

| 7 | ~157.0 | |

| 8 | ~106.0 | |

| 8a | ~153.0 | |

| 1' | ~131.0 | |

| 2', 6' | ~129.0 | ~7.1 (d, 8.5) |

| 3', 5' | ~116.0 | ~6.8 (d, 8.5) |

| 4' | ~158.0 | |

| Benzofuran Moiety | ||

| 2'' (spiro-C) | ~61.5 | |

| 3'' | ~93.0 | ~6.1 (s) |

| 3a'' | ~155.0 | |

| 4'' | ~97.0 | ~6.2 (s) |

| 5'' | ~159.0 | |

| 6'' | ~102.0 | |

| 7'' | ~160.0 | |

| 7a'' | ~108.0 | |

| 1''' (C=O) | ~177.0 | |

| 2''' | ~128.0 | |

| 3''', 7''' | ~130.0 | ~7.2 (d, 8.5) |

| 4''', 6''' | ~115.0 | ~6.7 (d, 8.5) |

| 5''' | ~161.0 |

*Note: Data are representative and compiled based on published values for larixinol (B1179754) and closely related spirobiflavonoids. mdpi.com Actual values may vary slightly depending on the solvent and instrument.

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Abiesinol E, HRMS, often using electrospray ionization (ESI), provides an exact mass measurement of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺). This experimental value is then compared to the calculated mass for the proposed molecular formula, C₃₀H₂₂O₁₀. A close match (typically within 5 ppm) confirms the elemental composition, providing strong evidence for the compound's identity. mdpi.com This technique is indispensable for differentiating Abiesinol E from other related natural products that may have similar structures but differ in their degree of hydroxylation or saturation.

Table 2: High-Resolution Mass Spectrometry Data for Abiesinol E

| Parameter | Value |

| Molecular Formula | C₃₀H₂₂O₁₀ |

| Nominal Mass | 542 g/mol |

| Calculated Monoisotopic Mass | 542.1213 g/mol |

| Ionization Mode | ESI⁻ (Negative Electrospray Ionization) |

| Observed Ion | [M-H]⁻ |

| Calculated Exact Mass of Ion | 541.1140 |

| Representative Experimental m/z | ~541.1131 |

*Note: Experimental values are based on published data for related compounds. mdpi.compageplace.de

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly effective for detecting polar functional groups. The IR spectrum of Abiesinol E would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic C-H and C=C bonds, ether (C-O-C) linkages, and the carbonyl (C=O) group of the lactone ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is highly sensitive to non-polar bonds and symmetric vibrations, providing useful information about the aromatic rings and the carbon backbone of the molecule.

Together, IR and Raman create a unique "fingerprint" that can help confirm the presence of key structural motifs within Abiesinol E.

Table 3: Expected Characteristic Vibrational Frequencies for Abiesinol E

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3600 - 3200 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |

| Carbonyl (γ-lactone) | C=O Stretch | ~1770 | IR |

| Aromatic C=C | C=C Stretch | 1620 - 1450 | IR, Raman |

| Ether (C-O-C) | C-O Stretch | 1300 - 1000 | IR |

Chromatographic Quantification of this compound in Complex Matrices

Quantifying Abiesinol E in natural sources, such as plant bark extracts, requires powerful separation techniques to isolate it from a multitude of other co-occurring compounds. High-performance chromatography is the standard for this purpose.